(2S)-1-スルファモイルピロリジン-2-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

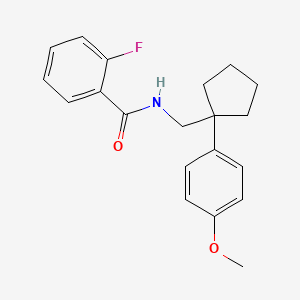

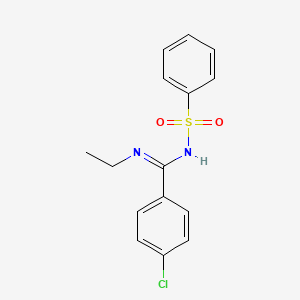

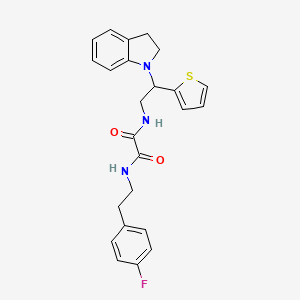

Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate is a chemical compound of interest due to its role as a precursor or intermediate in the synthesis of various pharmaceutical and chemical entities. It belongs to the class of organic compounds known as sulfamoylpyrrolidines, characterized by a sulfamoyl group attached to a pyrrolidine ring.

Synthesis Analysis

The synthesis of related sulfamoylpyrrolidine compounds often involves the reduction of cyclic sulfonamide precursors. These precursors can be prepared through a stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole (Evans, P. et al., 2007). This method represents an efficient means to construct sulfamoylpyrrolidine molecules, where the aryl sulfonyl moiety serves both as an N-protecting group and as an aryl donor.

Molecular Structure Analysis

The molecular structure of sulfamoylpyrrolidine derivatives is often elucidated through spectroscopic methods such as NMR, IR, and UV/vis, alongside X-ray crystallography. For instance, certain diselenocarboxylate and selenothiocarboxylate salts have been analyzed to understand their structure and reactivity, offering insights into the structural characteristics of related sulfamoylpyrrolidine compounds (Nakayama, J. et al., 2000).

Chemical Reactions and Properties

Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate and its analogs participate in various chemical reactions, including cyclization, N-arylation, and antimicrobial activities. For example, copper-catalyzed N-arylation using (S)-N-methylpyrrolidine-2-carboxylate as the ligand has been demonstrated to synthesize N-arylamides in good to high yields, indicating the reactivity of sulfamoylpyrrolidine derivatives towards aryl halides under mild conditions (Wang, C.-y. et al., 2010).

科学的研究の応用

- MESは、さまざまな化学反応において触媒または助触媒として機能することができます。そのスルファモイル基は、独自の反応性を示し、不斉合成やその他の触媒プロセスに有用です .

- MES誘導体は、薬物送達システムのために研究されています。その両親媒性により、疎水性薬物をカプセル化し、その溶解性を向上させることができます .

- MESベースの化合物は、低毒性と良好な生体適合性を示します。研究者は、組織工学、創傷治癒、および抗菌コーティングにおけるその可能性を調査してきました .

- MESは、アスファルトおよびアスファルトラテックスエマルジョンの安定性を向上させる乳化剤として作用できます。この特性は、道路建設および維持管理に影響を与えます .

- MES誘導体は界面活性剤の特性を持っており、水中の油脂の乳化と分散に効果的です。廃水処理プロセスを支援することができます .

- MES化合物は、海洋酵母から特徴付けられ、化粧品の用途のために研究されています。その独自の特性は、スキンケア製剤に貢献する可能性があります .

先端触媒

薬物送達

生物医学的用途

環境修復

廃水処理

化粧品とパーソナルケア

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S/c1-12-6(9)5-3-2-4-8(5)13(7,10)11/h5H,2-4H2,1H3,(H2,7,10,11)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGWELHIWGRDPM-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride](/img/structure/B2485572.png)

![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2485574.png)

![4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2485575.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2485579.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2485582.png)

![1-[(3-Methylphenyl)sulfonyl]piperazine](/img/structure/B2485583.png)